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Cat. No.: B083919 Get Quote

For researchers, scientists, and professionals in advanced materials and semiconductor

fabrication, the choice of deposition technique is critical to achieving desired thin film

properties. Tungsten hexacarbonyl, W(CO)₆, is a versatile precursor for depositing tungsten-

based thin films. This guide provides a detailed comparison of its performance in Atomic Layer

Deposition (ALD) and Chemical Vapor Deposition (CVD), supported by experimental data, to

inform the selection of the most suitable method for specific applications.

The primary distinction between ALD and CVD lies in their deposition mechanisms. CVD

involves the continuous and simultaneous flow of precursor gases into a reaction chamber,

leading to a chemical reaction on a heated substrate and the formation of a solid thin film. In

contrast, ALD is a cyclical process that separates the precursor exposures into a series of self-

limiting surface reactions, enabling the deposition of a single atomic layer at a time.[1] This

fundamental difference dictates the performance characteristics of each technique, creating a

trade-off between deposition speed and precision.[1]

Performance Comparison: W(CO)₆ in ALD and CVD
While W(CO)₆ is a well-established precursor for the CVD of pure tungsten (W) films, its

application in ALD is more commonly associated with the deposition of tungsten compounds,

such as tungsten oxide (WO₃) and tungsten nitride (WN). Direct, data-rich comparisons for the

ALD of pure tungsten films using W(CO)₆ are not widely reported in the literature, suggesting

that it is a less common or more challenging process. This guide will therefore compare the
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performance of W(CO)₆ in the CVD of pure tungsten with its use in the ALD of tungsten

compounds.

Quantitative Data Summary
The following tables summarize key performance metrics for the deposition of tungsten and its

compounds using W(CO)₆ as the precursor in both CVD and ALD processes.

Table 1: Performance of W(CO)₆ in Chemical Vapor Deposition (CVD) of Tungsten (W) Films

Parameter Deposition at 375 °C Deposition at 540 °C

Film Composition
Approx. 80 at.% W, 15 at.% C,

5 at.% O
>95 at.% W

Crystalline Phase Polycrystalline β-W Polycrystalline α-W

Resistivity >1000 µΩ·cm 18-23 µΩ·cm

Deposition Rate
Dependent on process

conditions

Dependent on process

conditions

Conformality
Good, but can be limited in

high aspect ratios

Good, but can be limited in

high aspect ratios

Table 2: Performance of W(CO)₆ in Atomic Layer Deposition (ALD) of Tungsten Compounds
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Parameter Tungsten Oxide (WO₃) Tungsten Nitride (WN)

Co-reactant H₂O NH₃

Deposition Temperature 300 °C 200-350 °C

Growth Rate 0.2 Å/cycle Not specified

Film Composition WO₃ W₂N with <5 at.% C and O

Crystalline Phase Amorphous as-deposited
Amorphous below 275 °C,

polycrystalline above

Resistivity Insulating
As low as 123 µΩ·cm for a 50

nm film

Conformality Excellent
Excellent, >90% step coverage

in 4:1 aspect ratio trenches

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline typical experimental protocols for CVD and ALD processes using

W(CO)₆.

CVD of Tungsten (W) Films
A low-pressure chemical vapor deposition (LPCVD) process is commonly used for depositing

tungsten films from W(CO)₆.

Precursor and Substrate:

Tungsten Precursor: Solid W(CO)₆ is heated in a reservoir to generate sufficient vapor

pressure. The temperature of the reservoir is a critical parameter for controlling the

precursor flow rate.

Substrate: Si(100) wafers are typically used.

Deposition Parameters:
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Substrate Temperature: Varied to control film properties. For example, 375 °C for β-W and

540 °C for high-purity α-W.[2]

Pressure: The reactor is maintained under low pressure.

Carrier Gas: A carrier gas such as hydrogen (H₂) may be used.[3]

Post-Deposition Annealing:

Annealing can be performed in a vacuum to improve film properties. For instance,

annealing a film deposited at 375 °C to 900 °C can convert β-W to α-W and reduce

resistivity.[2]

ALD of Tungsten Oxide (WO₃) Films
A thermal ALD process can be employed to deposit tungsten oxide films using W(CO)₆ and

water.

Precursors:

Tungsten Precursor: W(CO)₆

Oxygen Source: Deionized (DI) water (H₂O)

Deposition Cycle:

W(CO)₆ Pulse: A pulse of W(CO)₆ vapor is introduced into the reaction chamber and

chemisorbs onto the substrate surface.

Purge: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted

W(CO)₆ and gaseous byproducts.

H₂O Pulse: A pulse of H₂O vapor is introduced, reacting with the surface-adsorbed

tungsten species to form a layer of WO₃.

Purge: The chamber is again purged with an inert gas to remove unreacted H₂O and

reaction byproducts.
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Process Parameters:

Growth Temperature: A saturated growth rate of 0.2 Å per cycle has been reported at 300

°C.[4]

Visualizing the Deposition Processes
The logical flow of both ALD and CVD processes, from the precursor to the final film properties,

can be visualized to better understand their fundamental differences.

Application Requirement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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